molecular formula C11H8ClNO2 B6367318 5-(2-Chloro-5-hydroxyphenyl)-2-hydroxypyridine CAS No. 1261992-79-3

5-(2-Chloro-5-hydroxyphenyl)-2-hydroxypyridine

Cat. No.: B6367318
CAS No.: 1261992-79-3
M. Wt: 221.64 g/mol
InChI Key: BAVMIYDHJQYJAB-UHFFFAOYSA-N
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Description

5-(2-Chloro-5-hydroxyphenyl)-2-hydroxypyridine is an organic compound that features a pyridine ring substituted with a 2-chloro-5-hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-5-hydroxyphenyl)-2-hydroxypyridine typically involves the reaction of 2-chloro-5-hydroxybenzaldehyde with 2-hydroxypyridine under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The mixture is usually heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloro-5-hydroxyphenyl)-2-hydroxypyridine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like ammonia or thiourea in the presence of a base.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-(2-Chloro-5-hydroxyphenyl)-2-hydroxypyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(2-Chloro-5-hydroxyphenyl)-2-hydroxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to its ligand-binding domain. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-hydroxyphenylglycine: An agonist of metabotropic glutamate receptors.

    5-Chloro-2-hydroxyacetophenone: Used in the synthesis of various pharmaceuticals.

    2-Chloro-5-hydroxybenzoic acid: Known for its anti-inflammatory properties.

Uniqueness

5-(2-Chloro-5-hydroxyphenyl)-2-hydroxypyridine is unique due to its dual hydroxyl and chloro substituents on the aromatic ring, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

5-(2-chloro-5-hydroxyphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c12-10-3-2-8(14)5-9(10)7-1-4-11(15)13-6-7/h1-6,14H,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVMIYDHJQYJAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C2=CNC(=O)C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682881
Record name 5-(2-Chloro-5-hydroxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261992-79-3
Record name 5-(2-Chloro-5-hydroxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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